(2,3-Difluoro-6-(trifluoromethoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Difluoro-6-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative characterized by the presence of difluoro and trifluoromethoxy substituents on the phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluoro-6-(trifluoromethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products: The primary products of reactions involving this compound are biaryl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry:
Mechanism of Action
The primary mechanism of action for (2,3-Difluoro-6-(trifluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .
Comparison with Similar Compounds
- [2-(Trifluoromethoxy)phenyl]boronic acid
- [3-(Trifluoromethoxy)phenyl]boronic acid
- [4-(Trifluoromethoxy)phenyl]boronic acid
Comparison: Compared to its analogs, (2,3-Difluoro-6-(trifluoromethoxy)phenyl)boronic acid offers unique reactivity due to the presence of both difluoro and trifluoromethoxy groups. These substituents can influence the electronic properties of the phenyl ring, potentially enhancing the efficiency and selectivity of coupling reactions .
Properties
IUPAC Name |
[2,3-difluoro-6-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O3/c9-3-1-2-4(16-7(11,12)13)5(6(3)10)8(14)15/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGAFYZPLXUKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)OC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.91 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.